molecular formula C16H17BrO5 B3537099 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3537099
M. Wt: 369.21 g/mol
InChI Key: XYRVMOSBSXHUDG-UHFFFAOYSA-N
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Description

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a brominated aromatic ring, a dioxane ring, and a propan-2-yloxy group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting with the bromination of an aromatic precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Following bromination, the intermediate compound undergoes further reactions to introduce the propan-2-yloxy group and the dioxane ring. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The brominated aromatic ring and the dioxane ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar compounds to 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO5/c1-9(2)20-13-6-5-11(17)7-10(13)8-12-14(18)21-16(3,4)22-15(12)19/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRVMOSBSXHUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

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